molecular formula C13H6Cl2O2 B379800 2,7-Dichloroxanthen-9-one

2,7-Dichloroxanthen-9-one

Cat. No.: B379800
M. Wt: 265.09g/mol
InChI Key: UDNXCJZLOZSVSS-UHFFFAOYSA-N
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Description

2,7-Dichloroxanthen-9-one (CAS No. 55103-01-0) is a halogenated derivative of the xanthenone scaffold, characterized by chlorine atoms at the 2- and 7-positions of the tricyclic aromatic system. Its molecular formula is C₁₃H₆O₂Cl₂, with a molecular weight of 265.092 g/mol .

Properties

Molecular Formula

C13H6Cl2O2

Molecular Weight

265.09g/mol

IUPAC Name

2,7-dichloroxanthen-9-one

InChI

InChI=1S/C13H6Cl2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H

InChI Key

UDNXCJZLOZSVSS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C=CC(=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 3,6-Dichloroxanthen-9-one

3,6-Dichloroxanthen-9-one (Compound 32 in and ) shares the same molecular formula as 2,7-dichloroxanthen-9-one but differs in the substitution pattern. For example:

  • Reactivity : The 3,6-isomer may exhibit distinct regioselectivity in electrophilic substitution reactions due to differences in aromatic ring activation/deactivation.
  • Biological Activity: Positional isomerism can influence binding to enzymes or receptors. notes that dichlorinated xanthenones are studied for antioxidant properties via Nrf2 modulation, though specific data for this isomer is unavailable .

Multi-Substituted Derivatives: 2,7-Dichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one

This derivative (CAS 141861-64-5, C₁₅H₁₀O₅Cl₂, MW 341.143 g/mol) adds hydroxyl, methoxy, and methyl groups to the 2,7-dichloroxanthenone core . Key comparisons include:

  • Solubility : Hydroxyl and methoxy groups enhance polarity, likely increasing water solubility compared to the parent compound.
  • Bioactivity : Additional substituents may improve interactions with biological targets. For instance, methoxy and methyl groups are common in natural xanthones with reported anticancer and antimicrobial activities .

Thioxanthone Analogues: 2-Chlorothioxanthen-9-one

Thioxanthones replace the oxygen atom in the xanthene ring with sulfur. For example, 2-chlorothioxanthen-9-one (CAS 86-39-5) has a chlorine at position 2, analogous to this compound . Key differences:

  • Thioxanthones are widely used as photoinitiators in polymer chemistry.
  • Bioavailability: The sulfur atom may alter metabolic stability or membrane permeability compared to oxygen-based xanthenones.

Alkyl-Substituted Derivatives: 2,4-Diethyl-9H-thioxanthen-9-one

2,4-Diethyl-9H-thioxanthen-9-one (CAS 82799-44-8) features ethyl groups instead of chlorines.

Hydroxy- and Methoxy-Substituted Xanthenones

1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one (CAS 38710-31-5, C₁₅H₁₂O₆ ) exemplifies polyoxygenated derivatives . Compared to this compound:

  • Hydrogen Bonding : Hydroxyl groups enable stronger hydrogen bonding, improving solubility and interaction with polar biological targets.
  • Antioxidant Potential: Such derivatives are frequently studied for Nrf2-mediated antioxidant activity, as noted in .

Data Table: Key Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 2-Cl, 7-Cl C₁₃H₆O₂Cl₂ 265.092 Halogenated scaffold, electronic modulation
3,6-Dichloroxanthen-9-one 3-Cl, 6-Cl C₁₃H₆O₂Cl₂ 265.092 Positional isomer, potential bioactive
2,7-Dichloro-1,3-dihydroxy-6-methoxy-8-methyl-xanthenone 2-Cl, 7-Cl, 1-OH, 3-OH, 6-OCH₃, 8-CH₃ C₁₅H₁₀O₅Cl₂ 341.143 Multi-substituted, enhanced bioactivity
2-Chlorothioxanthen-9-one 2-Cl, S-atom in ring C₁₃H₇ClOS 246.70 Photoinitiator, sulfur electronic effects
2,4-Diethylthioxanthen-9-one 2-C₂H₅, 4-C₂H₅, S-atom C₁₇H₁₆OS 268.37 Lipophilic, environmental concerns
1,5-Dihydroxy-6,7-dimethoxy-xanthenone 1-OH, 5-OH, 6-OCH₃, 7-OCH₃ C₁₅H₁₂O₆ 288.252 Antioxidant, hydrogen bonding

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